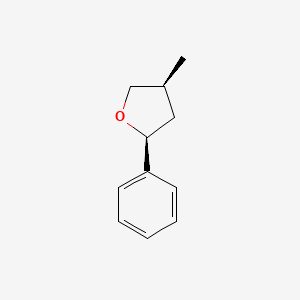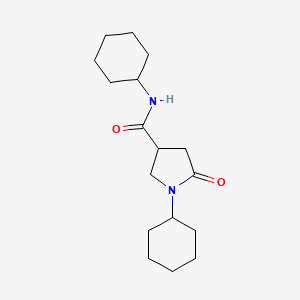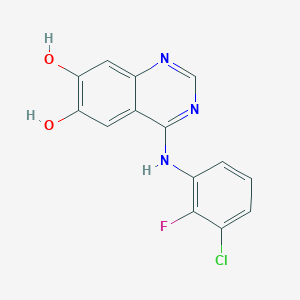
(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of an indole moiety attached to a benzodiazepine core. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of an indole derivative with a benzodiazepine precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The benzodiazepine core can be reduced to form dihydrobenzodiazepine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydrobenzodiazepine derivatives.
Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.
科学的研究の応用
(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The indole moiety may also contribute to its binding affinity and selectivity for certain receptor subtypes.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine is unique due to the presence of the indole moiety, which may enhance its pharmacological profile and provide additional binding interactions with biological targets. This structural feature distinguishes it from other benzodiazepines and may offer advantages in terms of efficacy and selectivity.
特性
分子式 |
C18H15N3 |
|---|---|
分子量 |
273.3 g/mol |
IUPAC名 |
(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine |
InChI |
InChI=1S/C18H15N3/c1-3-7-17-13(5-1)10-19-15(12-21-17)9-14-11-20-18-8-4-2-6-16(14)18/h1-8,10-12,15,20H,9H2/t15-/m1/s1 |
InChIキー |
PRBGPHVSMYLABR-OAHLLOKOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=N[C@@H](C=N2)CC3=CNC4=CC=CC=C43 |
正規SMILES |
C1=CC=C2C(=C1)C=NC(C=N2)CC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B12915455.png)
![6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12915461.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide](/img/structure/B12915477.png)
![1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline](/img/structure/B12915484.png)
![4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12915489.png)
![6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12915492.png)


![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine](/img/structure/B12915519.png)

![5-[(4-Chlorophenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915525.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-4-yl-N-methyl-](/img/structure/B12915537.png)

